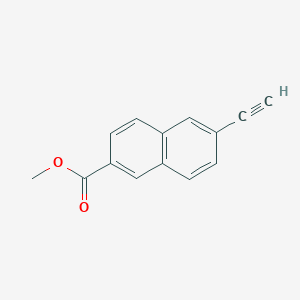

6-Ethynyl-naphthalene-2-carboxylic acid methyl ester

描述

6-Ethynyl-naphthalene-2-carboxylic acid methyl ester is a naphthalene derivative featuring an ethynyl group (-C≡CH) at the 6-position and a methyl ester (-COOCH₃) at the 2-position of the naphthalene ring. For instance, describes the synthesis of 6-Amino-naphthalene-2-carboxylic acid methyl ester via esterification with methanol and H₂SO₄, suggesting a similar pathway could be adapted for the ethynyl derivative by introducing the ethynyl group via coupling reactions (e.g., Sonogashira coupling) .

The ethynyl group imparts unique reactivity, making this compound valuable in click chemistry, polymer synthesis, and pharmaceutical intermediates. Its methyl ester group enhances solubility in organic solvents, a property shared with other esters like myristoleic acid methyl ester () .

属性

IUPAC Name |

methyl 6-ethynylnaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-3-10-4-5-12-9-13(14(15)16-2)7-6-11(12)8-10/h1,4-9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLGRVFKBUZBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of 2-Hydroxy-6-methylnaphthalene

Objective: Convert 2-hydroxy-6-methylnaphthalene into 2-bromo-6-methylnaphthalene, a key precursor.

- Reagents: Bromine (Br₂), triphenylphosphine (PPh₃) as a catalyst or promoter.

- Conditions: Typically performed in acetonitrile at low temperatures (~10°C), with controlled addition of bromine to prevent over-bromination.

- Reaction: Bromination occurs selectively at the methyl group or aromatic positions, depending on conditions.

- Bromination of methyl groups on naphthalene derivatives is highly selective under controlled conditions, yielding monobrominated products with high purity.

- Bromination in acetonitrile with PPh₃ yields high conversion rates (~95%) with minimal side reactions.

Data Table 1: Bromination Parameters

Oxidation to Naphthalene Carboxylic Acid Derivative

Objective: Oxidize 2-bromo-6-methylnaphthalene to 6-bromo-2-naphthalenecarboxylic acid.

- Oxidants: Molecular oxygen (O₂) in the presence of catalysts such as manganese or cobalt compounds.

- Solvent: Aliphatic carboxylic acids, predominantly acetic acid.

- Conditions: Elevated temperature (120–200°C), pressure (10–30 kg/cm²), and reaction times ranging from 30 minutes to several hours.

- Oxidation using molecular oxygen with manganese or cobalt catalysts in acetic acid yields high-purity naphthalene dicarboxylic acids.

- The process is optimized at temperatures around 150–180°C, with catalyst loadings of 0.1–1 mol%.

Data Table 2: Oxidation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Manganese or cobalt compounds | |

| Temperature | 120–200°C | |

| Pressure | 10–30 kg/cm² | |

| Reaction time | 0.5–5 hours | |

| Yield of acid product | >85% |

Esterification to Methyl Ester

Objective: Convert 6-bromo-2-naphthalenecarboxylic acid to its methyl ester.

- Reagents: Methanol as solvent, acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or hydrochloric acid.

- Conditions: Reflux at 60–80°C, with methanol in excess (3–10 times weight of acid).

- Duration: 30 minutes to 10 hours depending on catalyst and temperature.

- Acid-catalyzed esterification in methanol is efficient, with yields exceeding 90% under optimal conditions.

- Excess methanol can reduce reaction time but may complicate purification.

Data Table 3: Esterification Parameters

Summary of the Overall Preparation Route

| Step | Starting Material | Reagents & Conditions | Product | Yield / Purity |

|---|---|---|---|---|

| 1 | 2-Hydroxy-6-methylnaphthalene | Bromine, acetonitrile, 10°C, controlled addition | 2-Bromo-6-methylnaphthalene | >90%, high purity |

| 2 | 2-Bromo-6-methylnaphthalene | O₂, Mn or Co catalyst, acetic acid, 150–180°C, 1–5h | 6-Bromo-2-naphthalenecarboxylic acid | >85%, high purity |

| 3 | 6-Bromo-2-naphthalenecarboxylic acid | Methanol, sulfuric acid or p-toluenesulfonic acid, reflux | 6-Bromo-2-naphthalenecarboxylic acid methyl ester | >90%, purity >98% |

Research Findings and Notes

- The bromination step is critical for selectivity; excess bromine or uncontrolled conditions lead to polybromination.

- Oxidation efficiency depends heavily on catalyst choice and reaction parameters; manganese catalysts are preferred for industrial scalability.

- Esterification is straightforward but sensitive to methanol excess and catalyst concentration.

- The entire process emphasizes cost-effectiveness by utilizing low-cost starting materials (e.g., 2-hydroxy-6-methylnaphthalene) and optimizing reaction conditions for high yield and purity.

化学反应分析

Types of Reactions

6-Ethynyl-naphthalene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the naphthalene ring.

Major Products

Oxidation: Formation of 6-ethynyl-naphthalene-2-carboxylic acid.

Reduction: Formation of 6-ethynyl-naphthalene-2-methanol.

Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

6-Ethynyl-naphthalene-2-carboxylic acid methyl ester serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various reactions, including:

- Sonogashira Coupling : This reaction utilizes the compound to create aryl-alkyne linkages, essential in synthesizing pharmaceuticals and advanced materials.

- Esterification : The compound can undergo further esterification reactions to yield derivatives with varied functional groups, enhancing its utility in synthetic chemistry.

| Reaction Type | Description | Applications |

|---|---|---|

| Sonogashira Coupling | Forms aryl-alkyne linkages | Pharmaceuticals, materials science |

| Esterification | Produces derivatives with varied functional groups | Organic synthesis |

Biological Applications

Investigating Biological Activity

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in pharmacology. Potential applications include:

- Interaction with Biomolecules : The ethynyl group can engage in π-π stacking interactions with aromatic residues in proteins, which may influence enzyme activity and receptor interactions.

- Drug Development : Its structural characteristics suggest potential as a pharmacophore in medicinal chemistry, particularly in developing drugs targeting specific biological pathways.

Medicinal Chemistry

Potential Pharmacological Properties

The compound is being explored for its potential use in drug development due to its unique chemical properties. Case studies have highlighted:

- Anticancer Activity : Initial studies suggest that derivatives of this compound may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Research indicates possible anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

Industrial Applications

Advanced Materials and Dyes

In industrial settings, this compound is utilized in the development of advanced materials and as a precursor for dyes and pigments. Key applications include:

- Material Science : The compound's properties contribute to the creation of polymers with enhanced thermal stability and mechanical strength.

- Pigment Production : Its derivatives are used to synthesize dyes that exhibit vibrant colors and stability under various conditions.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Material Science | Polymer synthesis | High thermal stability |

| Pigment Production | Dye synthesis | Vibrant colors, stability |

作用机制

The mechanism of action of 6-Ethynyl-naphthalene-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Structural and Functional Group Analysis

The following table compares key structural features of 6-Ethynyl-naphthalene-2-carboxylic acid methyl ester with analogous naphthalene-based methyl esters:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Ethynyl (6), Methyl ester (2) | C₁₄H₁₀O₂ | 210.23* | Alkyne, Ester |

| 6-Hydroxy-2-naphthaleneacetic acid methyl ester (CAS 91903-08-1) | Hydroxy (6), Acetic acid methyl ester (2) | C₁₃H₁₂O₃ | 216.23 | Hydroxyl, Ester |

| 5,6,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester (CAS 23673-53-2) | Methoxy (5,6,7), Methyl ester (2) | C₁₅H₁₆O₅ | 276.29 | Methoxy (×3), Ester |

| 6-Ethylnaphthalene-2-carboxylic acid (CAS 113305-48-9) | Ethyl (6), Carboxylic acid (2) | C₁₃H₁₂O₂ | 200.23 | Alkyl, Carboxylic acid |

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects : The ethynyl group is electron-withdrawing, altering the electron density of the naphthalene ring compared to electron-donating groups like methoxy () or ethyl (). This influences reactivity in electrophilic substitution reactions .

- Solubility : The methyl ester group enhances lipophilicity, similar to myristoleic acid methyl ester (), facilitating solubility in organic solvents like ethyl acetate or hexane .

生物活性

6-Ethynyl-naphthalene-2-carboxylic acid methyl ester (commonly referred to as 6-ENM) is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activity. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Synthesis of this compound

The synthesis of 6-ENM typically involves several key steps:

- Starting Material : Naphthalene serves as the precursor.

- Bromination : Naphthalene is brominated to yield 6-bromo-naphthalene.

- Sonogashira Coupling : The brominated compound undergoes a Sonogashira coupling with ethynyltrimethylsilane using a palladium catalyst, resulting in 6-ethynyl-naphthalene.

- Carboxylation : The ethynyl derivative is carboxylated to introduce the carboxylic acid group.

- Esterification : Finally, the carboxylic acid is esterified with methanol to produce 6-ENM.

The biological activity of 6-ENM is attributed to its interaction with various molecular targets. Key mechanisms include:

- π-π Stacking Interactions : The ethynyl group can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.

- Hydrolysis of Ester Group : The ester group can hydrolyze, releasing the active carboxylic acid, which may modulate enzyme and receptor activities.

Biological Activity and Applications

Research has indicated several potential biological activities for 6-ENM:

- Anticancer Activity : Preliminary studies suggest that compounds similar to 6-ENM may inhibit cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis .

- Enzyme Inhibition : Investigations have shown that 6-ENM can act as an inhibitor of certain enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes .

- Drug Development : As a pharmacophore, 6-ENM has been explored for its potential in drug design, particularly in developing novel anticancer agents .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of compounds related to 6-ENM:

- Study on Anticancer Properties :

- Enzyme Interaction Studies :

-

Mechanistic Insights :

- Investigations into the mechanism revealed that naphthalene derivatives can modulate retinoid pathways, which are crucial in cellular differentiation and proliferation, further supporting their role in cancer therapeutics.

Data Summary

| Property/Activity | Description |

|---|---|

| Chemical Structure | C14H10O2; contains ethynyl and carboxylic groups |

| Synthesis Method | Bromination, Sonogashira coupling, carboxylation |

| Biological Activities | Anticancer effects, enzyme inhibition |

| Potential Applications | Drug development, advanced materials synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。